3-(4-Chloroanilino)-3-oxopropanoic acid
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Description
3-(4-Chloroanilino)-3-oxopropanoic acid is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid . The molecular formula of this compound is C9H10ClNO2 .
Molecular Structure Analysis
The molecular structure of 3-(4-Chloroanilino)-3-oxopropanoic acid consists of a chloroaniline group attached to a propanoic acid group . The InChI representation of the molecule isInChI=1S/C9H10ClNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
. Physical And Chemical Properties Analysis
The molecular weight of 3-(4-Chloroanilino)-3-oxopropanoic acid is 199.63 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Pharmacological Insights and Biological Effects
Chlorogenic acid (CGA), structurally related to 3-(4-Chloroanilino)-3-oxopropanoic acid, demonstrates a wide array of biological and pharmacological activities. It is found in green coffee extracts and tea and is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertensive effects, among others. CGA influences lipid metabolism and glucose regulation, suggesting potential therapeutic roles in managing hepatic steatosis, cardiovascular disease, diabetes, and obesity. This broad spectrum of activities points towards the utility of related compounds like 3-(4-Chloroanilino)-3-oxopropanoic acid in research and therapy, encouraging further investigation into their mechanisms of action and potential applications in treating various disorders (Naveed et al., 2018).
Antimicrobial Activity and Chemical Reactions
The synthesis and investigation of compounds derived from or structurally similar to 3-(4-Chloroanilino)-3-oxopropanoic acid reveal significant antimicrobial properties. For example, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones prepared from this compound exhibited notable in vitro antimicrobial activity. These findings underscore the potential of such compounds in developing new antimicrobial agents and stress the need for further research to explore their full spectrum of activities and possible uses in medicine and pharmacology (Hassanin & Ibrahim, 2012).
Environmental and Industrial Applications
Research into the environmental and industrial applications of 3-(4-Chloroanilino)-3-oxopropanoic acid and related compounds has also been fruitful. For instance, the compound 3-hydroxyanthranilic acid (3-HAA), sharing functional groups with 3-(4-Chloroanilino)-3-oxopropanoic acid, enhances dye degradation in Fenton oxidative processes. This indicates the potential utility of such compounds in environmental remediation and pollution control efforts, particularly in enhancing the efficiency of chemical processes used to treat contaminated water and soil (Santana et al., 2019).
properties
IUPAC Name |
3-(4-chloroanilino)-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRLNCGUHRKKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloroanilino)-3-oxopropanoic acid |
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